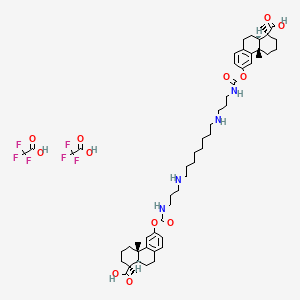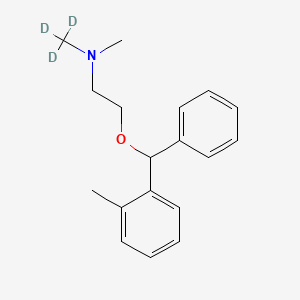
SARS-CoV-2 nsp3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 nsp3-IN-2 is a compound that targets the non-structural protein 3 (Nsp3) of the SARS-CoV-2 virus. Nsp3 is the largest of the non-structural proteins encoded by the SARS-CoV-2 genome and plays a crucial role in the viral life cycle, including viral replication and transcription . This compound is designed to inhibit the activity of Nsp3, thereby impeding the virus’s ability to replicate and spread.
Preparation Methods
The synthesis of SARS-CoV-2 nsp3-IN-2 involves several steps, including the generation of key intermediates and the final coupling reactionsReaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
SARS-CoV-2 nsp3-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed.
Scientific Research Applications
SARS-CoV-2 nsp3-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the chemical properties and reactivity of Nsp3 inhibitors.
Biology: It helps in understanding the biological functions of Nsp3 and its role in the viral life cycle.
Medicine: It is investigated for its potential as an antiviral drug to treat COVID-19 by inhibiting the replication of SARS-CoV-2.
Mechanism of Action
SARS-CoV-2 nsp3-IN-2 exerts its effects by binding to the papain-like protease domain (PLpro) of Nsp3. This binding inhibits the protease activity of Nsp3, preventing the cleavage of viral polyproteins and the subsequent formation of the replication-transcription complex . The inhibition of Nsp3 disrupts the viral replication process, thereby reducing the viral load and spread within the host .
Comparison with Similar Compounds
SARS-CoV-2 nsp3-IN-2 is unique compared to other similar compounds due to its high specificity and potency in inhibiting Nsp3. Similar compounds include:
GRL-0617: Another Nsp3 inhibitor that targets the PLpro domain but with different binding affinity and specificity.
The uniqueness of this compound lies in its ability to specifically target and inhibit Nsp3, making it a valuable tool in the fight against COVID-19 .
Properties
Molecular Formula |
C10H12N4O2 |
|---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N4O2/c1-14(5-3-8(15)16)10-7-2-4-11-9(7)12-6-13-10/h2,4,6H,3,5H2,1H3,(H,15,16)(H,11,12,13) |
InChI Key |
GRUOKIVOQBHPDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)O)C1=NC=NC2=C1C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)




![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)





![(3Z)-3-[[3,5-dimethyl-4-(prop-2-ynylcarbamoyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-N-[(1R)-1-phenylethyl]-1H-indole-5-carboxamide](/img/structure/B12401727.png)

